molecular formula C32H42Br2N10O5 B1260615 Eusynstyelamide

Eusynstyelamide

Cat. No. B1260615
M. Wt: 806.5 g/mol
InChI Key: WZUZGLZZNWYREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eusynstyelamide is a natural product found in Polyandrocarpa misakiensis and Eusynstyela latericius with data available.

Scientific Research Applications

1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Eusynstyelamides A-C, derived from the ascidian Eusynstyela latericius, have shown inhibitory activity against neuronal nitric oxide synthase (nNOS). This activity is significant as nNOS plays a critical role in various physiological and pathological processes in the nervous system (Tapiolas et al., 2009).

2. Antibacterial Activity

Compounds such as ent-eusynstyelamide B and eusynstyelamides D, E, and F, isolated from the Arctic bryozoan Tegella cf. spitzbergensis, have shown promising antibacterial activities. They are notably effective against Staphylococcus aureus, which is significant given the increasing resistance to conventional antibiotics (Tadesse et al., 2011).

3. Anti-Cancer Properties

Eusynstyelamide B (EB) has demonstrated cytotoxicity against MDA-MB-231 breast cancer cells and induced apoptosis. Its mechanism of action involves inhibiting cell growth and inducing a G2 cell cycle arrest, highlighting its potential as an anti-cancer agent (Libério et al., 2015).

4. Development of Synthetic Analogues

Synthetic cationic amphipathic barbiturates inspired by eusynstyelamides have been developed. These compounds demonstrated significant antibacterial efficacy against multi-resistant clinical isolates of bacteria, showcasing the potential of eusynstyelamide-inspired compounds in addressing antibiotic resistance (Paulsen et al., 2021).

properties

Product Name

Eusynstyelamide

Molecular Formula

C32H42Br2N10O5

Molecular Weight

806.5 g/mol

IUPAC Name

3-(6-bromo-1H-indol-3-yl)-2-[(6-bromo-1H-indol-3-yl)methyl]-N,N'-bis[4-(diaminomethylideneamino)butyl]-2,4,4-trihydroxypentanediamide

InChI

InChI=1S/C32H42Br2N10O5/c33-19-5-7-21-18(16-43-24(21)13-19)15-31(47,27(45)39-9-1-3-11-41-29(35)36)26(23-17-44-25-14-20(34)6-8-22(23)25)32(48,49)28(46)40-10-2-4-12-42-30(37)38/h5-8,13-14,16-17,26,43-44,47-49H,1-4,9-12,15H2,(H,39,45)(H,40,46)(H4,35,36,41)(H4,37,38,42)

InChI Key

WZUZGLZZNWYREM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC(C(C3=CNC4=C3C=CC(=C4)Br)C(C(=O)NCCCCN=C(N)N)(O)O)(C(=O)NCCCCN=C(N)N)O

synonyms

eusynstyelamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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